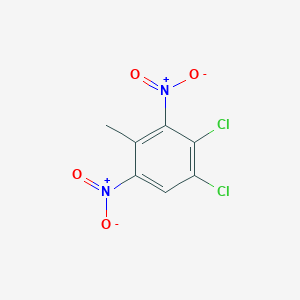

1,2-Dichloro-4-methyl-3,5-dinitrobenzene

Description

BenchChem offers high-quality 1,2-Dichloro-4-methyl-3,5-dinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dichloro-4-methyl-3,5-dinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-methyl-3,5-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O4/c1-3-5(10(12)13)2-4(8)6(9)7(3)11(14)15/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHKGLGGTMRFRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575833 | |

| Record name | 1,2-Dichloro-4-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53278-85-6 | |

| Record name | 1,2-Dichloro-4-methyl-3,5-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dichloro-4-methyl-3,5-dinitrobenzene (CAS 53278-85-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene, also known as 3,4-Dichloro-2,6-dinitrotoluene, a halogenated nitroaromatic compound with potential applications in chemical synthesis and research. This document delves into the compound's chemical and physical properties, proposes a likely synthesis pathway based on established chemical principles, and discusses its potential reactivity. Furthermore, it outlines relevant analytical methods for its characterization and addresses the toxicological considerations and safe handling procedures based on data from related compounds. This guide is intended to serve as a foundational resource for researchers and professionals interested in the utilization of this specific molecule.

Chemical Identity and Properties

1,2-Dichloro-4-methyl-3,5-dinitrobenzene is a substituted aromatic compound with the chemical formula C₇H₄Cl₂N₂O₄. The presence of two chlorine atoms and two nitro groups on the toluene backbone significantly influences its chemical properties and reactivity.

Table 1: Physicochemical Properties of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene

| Property | Value | Source |

| CAS Number | 53278-85-6 | , |

| Synonyms | 3,4-Dichloro-2,6-dinitrotoluene | |

| Molecular Formula | C₇H₄Cl₂N₂O₄ | |

| Molecular Weight | 251.02 g/mol | |

| Appearance | Likely a yellow crystalline solid | Inferred from related dinitrotoluene compounds[1] |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents | Inferred from related dinitrotoluene compounds |

Synthesis and Characterization

Proposed Synthesis Pathway

A logical approach to the synthesis of 3,4-Dichloro-2,6-dinitrotoluene is the dinitration of 3,4-dichlorotoluene. The directing effects of the substituents on the aromatic ring will govern the position of the incoming nitro groups. The methyl group is an ortho-, para-director, while the chlorine atoms are ortho-, para-directing deactivators. The interplay of these effects suggests that nitration will occur at the positions ortho and para to the methyl group, which are also influenced by the chlorine atoms.

A Chinese patent describes the mononitration of 3,4-dichlorotoluene to produce 3,4-dichloro-6-nitrotoluene by reacting it with 98% nitric acid in dichloroethane. A subsequent nitration step under more forcing conditions would likely introduce the second nitro group at the 2-position to yield the desired 3,4-dichloro-2,6-dinitrotoluene.

Figure 1: Proposed two-step synthesis of 3,4-Dichloro-2,6-dinitrotoluene.

Experimental Protocol (Hypothetical)

The following is a hypothetical, self-validating protocol based on general nitration procedures for similar compounds. This protocol has not been experimentally validated and should be approached with extreme caution, with all necessary safety measures in place.

Step 1: Synthesis of 3,4-Dichloro-6-nitrotoluene

-

In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3,4-dichlorotoluene (0.2 mol) in dichloroethane (100 g).

-

Heat the mixture to 40°C.

-

Slowly add concentrated (98%) nitric acid (0.22 mol) dropwise, ensuring the reaction temperature does not exceed 45°C.

-

After the addition is complete, reflux the mixture for 1.5-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Separate the organic layer and evaporate the dichloroethane to yield the crude 3,4-dichloro-6-nitrotoluene, which can be purified by crystallization.

Step 2: Synthesis of 3,4-Dichloro-2,6-dinitrotoluene

-

To the cooled (0-5°C) 3,4-dichloro-6-nitrotoluene from Step 1, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid).

-

Maintain the temperature below 10°C during the addition.

-

After the addition is complete, allow the reaction to stir at a slightly elevated temperature (to be determined empirically) while monitoring by TLC.

-

Once the reaction is complete, pour the mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 3,4-dichloro-2,6-dinitrotoluene.

-

Purify the final product by recrystallization from a suitable solvent (e.g., ethanol).

Characterization and Analytical Methods

The characterization of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene would involve a combination of spectroscopic and chromatographic techniques. While specific spectra for this compound are not available in the searched databases, the expected analytical data can be inferred.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the methyl group protons and a singlet for the aromatic proton. The chemical shifts would be influenced by the electron-withdrawing nitro and chloro groups.

-

¹³C NMR: The spectrum would display distinct signals for the methyl carbon, the four substituted aromatic carbons, and the single unsubstituted aromatic carbon.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 251.02 g/mol , along with a characteristic isotopic pattern due to the two chlorine atoms. Fragmentation patterns would likely involve the loss of nitro groups and chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands characteristic of the nitro groups (typically around 1530 cm⁻¹ and 1350 cm⁻¹), as well as bands corresponding to C-Cl and C-H stretching and aromatic ring vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the analysis of dinitrotoluenes and other nitroaromatic compounds.[2] A reverse-phase C18 column with a mobile phase of acetonitrile and water would likely provide good separation and quantification.

Reactivity and Potential Applications

The reactivity of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene is dictated by its functional groups. The electron-deficient aromatic ring, due to the presence of two nitro groups and two chlorine atoms, is susceptible to nucleophilic aromatic substitution. The chlorine atoms, particularly the one ortho to two nitro groups, would be the most likely leaving groups in such reactions.

The nitro groups can be reduced to amino groups, which opens up a wide range of further chemical transformations, making this compound a potential intermediate in the synthesis of more complex molecules. The methyl group can also undergo oxidation to a carboxylic acid under strong oxidizing conditions.[3]

Potential applications for this compound could lie in:

-

Intermediate in Organic Synthesis: As a building block for the synthesis of dyes, pharmaceuticals, and agrochemicals.

-

Research Chemical: For studying the reactivity of polysubstituted aromatic compounds and for the development of new synthetic methodologies.

Figure 2: Potential reaction pathways for 3,4-Dichloro-2,6-dinitrotoluene.

Toxicological and Safety Information

Specific toxicological data for 1,2-Dichloro-4-methyl-3,5-dinitrobenzene is not available. However, based on the toxicology of other dinitrotoluene isomers and chlorinated nitroaromatic compounds, it should be handled as a hazardous substance.

Dinitrotoluenes are known to be toxic and are classified as potential human carcinogens.[4] Exposure can lead to a range of adverse health effects, including methemoglobinemia, anemia, and damage to the liver, kidneys, and nervous system.[5][6] Chlorinated aromatic compounds can also exhibit significant toxicity.

Therefore, it is imperative to handle this compound with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

1,2-Dichloro-4-methyl-3,5-dinitrobenzene is a specialized chemical with potential as an intermediate in organic synthesis. While detailed experimental data for this specific isomer is limited in the public domain, this guide provides a foundational understanding of its properties, a plausible synthetic route, and key safety considerations based on the chemistry of related compounds. Further research is needed to fully characterize its reactivity and explore its potential applications in drug development and other scientific fields.

References

- CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google P

-

Environmental toxicology and health effects associated with dinitrotoluene exposure - PubMed. (URL: [Link])

-

Toxicological Profile for Dinitrotoluenes - Agency for Toxic Substances and Disease Registry | ATSDR - CDC. (URL: [Link])

-

2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI. (URL: [Link])

-

Technical Fact Sheet – Dinitrotoluene (DNT) - US EPA. (URL: [Link])

-

2,4- and 2,6-DINITROTOULENE - Delaware Health and Social Services. (URL: [Link])

-

Comparison of the repeated dose toxicity of isomers of dinitrotoluene - PubMed. (URL: [Link])

-

High-field NMR spectroscopy and FTICR mass spectrometry - BG. (URL: [Link])

-

Reduction and Ammonolysis Products Derived from Isomeric Trinitrotoluenes. Synthesis and Chemical Stability of the Aminodinitro - DTIC. (URL: [Link])

-

2,4,5-triaminonitrobenzene - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). - ResearchGate. (URL: [Link])

-

Synthesis of a. Methyl 4-chloro-3,5-dinitrobenzoate - PrepChem.com. (URL: [Link])

-

Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana - MDPI. (URL: [Link])

-

Toxicological Profile for Dinitrotoluenes. (URL: [Link])

-

2,4-Dinitrotoluene | EPA. (URL: [Link])

-

2,4-Dinitrotoluene | C7H6N2O4 | CID 8461 - PubChem. (URL: [Link])

-

Isomer-specific activity of dichlorodyphenyltrichloroethane with estrogen receptor in adult and suckling estrogen reporter mice - PubMed. (URL: [Link])

-

3,4-Dinitrotoluene - Hazardous Agents - Haz-Map. (URL: [Link])

- US3917723A - Process for the continuous manufacture of m-chloronitrobenzene from m-dinitrobenzene - Google P

Sources

- 1. 3,4-Dinitrotoluene - Hazardous Agents | Haz-Map [haz-map.com]

- 2. 1,2-DICHLORO-4,5-DINITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Environmental toxicology and health effects associated with dinitrotoluene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the repeated dose toxicity of isomers of dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene

Abstract

This technical guide provides a comprehensive overview of the predicted and comparative physicochemical properties of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established principles of physical organic chemistry and draws comparisons with closely related, well-characterized isomers. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the synthesis, characterization, and potential applications of this compound. The guide details standard experimental protocols for the determination of key physicochemical parameters, offering a roadmap for empirical validation.

Introduction: The Significance of Physicochemical Properties in Research and Development

The physicochemical properties of a molecule are fundamental to its behavior and function. In the realm of drug discovery and materials science, a thorough understanding of parameters such as solubility, melting point, and molecular structure is critical for predicting a compound's efficacy, safety, and stability.[1] Aromatic compounds, particularly those with multiple functional groups like 1,2-Dichloro-4-methyl-3,5-dinitrobenzene, exhibit a rich and complex chemistry that is heavily influenced by the interplay of these properties.[2] The arrangement of chloro, methyl, and dinitro groups on the benzene ring dictates the molecule's electronic and steric characteristics, which in turn govern its reactivity and interactions with biological systems.

This guide focuses on 1,2-Dichloro-4-methyl-3,5-dinitrobenzene, a compound for which detailed experimental data is not yet widely available in the public domain. Recognizing this gap, we will employ a predictive and comparative approach, utilizing data from analogous structures to build a theoretical profile. This methodology not only provides a valuable starting point for researchers but also underscores the importance of empirical validation through the standardized experimental protocols detailed herein.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to establish its molecular structure and unique identifiers.

Chemical Structure

The IUPAC name for the target compound is 1,2-Dichloro-4-methyl-3,5-dinitrobenzene . Its structure consists of a benzene ring substituted with two chlorine atoms at positions 1 and 2, a methyl group at position 4, and two nitro groups at positions 3 and 5.

Caption: 2D structure of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene.

Molecular Formula and Weight

The molecular formula for 1,2-Dichloro-4-methyl-3,5-dinitrobenzene is C₇H₄Cl₂N₂O₄ .

Based on this formula, the predicted molecular weight is approximately 251.03 g/mol .

CAS Number

A definitive CAS (Chemical Abstracts Service) number for 1,2-Dichloro-4-methyl-3,5-dinitrobenzene is not readily found in major chemical databases. Researchers synthesizing this compound would need to register it to obtain a unique identifier. A commercial listing for what appears to be this compound exists, but a corresponding CAS number is not provided.[3]

Predicted and Comparative Physicochemical Properties

In the absence of direct experimental data, we can infer the likely properties of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene by examining its structural features and comparing them to known isomers.

Physical State and Appearance

Based on related dinitrotoluene derivatives, 1,2-Dichloro-4-methyl-3,5-dinitrobenzene is predicted to be a yellowish crystalline solid at room temperature.[4]

Melting Point

The melting point of a crystalline solid is influenced by the strength of its crystal lattice, which is in turn affected by molecular symmetry and intermolecular forces. The presence of polar nitro groups and chlorine atoms suggests strong dipole-dipole interactions.

| Compound | Melting Point (°C) |

| 1,2-Dichloro-4,5-dinitrobenzene | 105-107 |

| 1-Chloro-5-methyl-2,4-dinitrobenzene | 89-91 |

| 1,2-Dichloro-4-methyl-3,5-dinitrobenzene (Predicted) | ~90-110 |

Given the melting points of structurally similar compounds, a melting point in the range of 90-110 °C is a reasonable prediction for the target molecule.

Boiling Point

The boiling point is largely dependent on molecular weight and intermolecular forces. Due to the high molecular weight and polarity, 1,2-Dichloro-4-methyl-3,5-dinitrobenzene is expected to have a high boiling point, likely exceeding 300 °C. However, it may decompose before boiling at atmospheric pressure.

Solubility

The solubility of a compound is governed by the "like dissolves like" principle.

-

Water: The presence of polar nitro groups may impart some minimal water solubility, but the overall hydrophobic nature of the chlorinated benzene ring will make it sparingly soluble in water .

-

Organic Solvents: It is predicted to be soluble in common organic solvents such as acetone, chloroform, ethanol, and benzene, similar to other dinitrochlorobenzene derivatives.[4][5]

Density

The presence of two chlorine atoms and two nitro groups on a compact aromatic ring suggests a relatively high density. For comparison, 1,2-dichloro-4,5-dinitrobenzene has a reported density of 1.663 g/cm³.[5] It is therefore anticipated that the density of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene will be in a similar range, likely between 1.6 and 1.7 g/cm³ .

Synthesis and Reactivity

Proposed Synthesis Workflow

A likely synthetic pathway would involve the nitration of a suitable dichlorotoluene precursor.

Caption: Proposed synthesis of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene.

The directing effects of the substituents on the starting material will be crucial in determining the regioselectivity of the nitration reaction. The methyl group is an activating, ortho-, para-director, while the chlorine atoms are deactivating, ortho-, para-directors. The interplay of these directing effects would need to be carefully considered and reaction conditions optimized to favor the desired 3,5-dinitro isomer.

Reactivity

The two nitro groups are strong electron-withdrawing groups, which will significantly deactivate the benzene ring towards further electrophilic aromatic substitution. Conversely, the chlorine atoms will be activated towards nucleophilic aromatic substitution, a common reaction for polychlorinated nitroaromatic compounds.

Spectral Data and Characterization

The definitive characterization of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. There is only one aromatic proton, which will appear as a singlet. The methyl group will also produce a singlet. The chemical shifts of these protons will be influenced by the neighboring electron-withdrawing groups.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons will provide valuable information about the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro groups (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ for asymmetric and symmetric stretching, respectively). Other characteristic peaks will include C-Cl stretching and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observable, and the isotopic pattern of the chlorine atoms (³⁵Cl and ³⁷Cl) will be a key diagnostic feature.

Safety and Toxicity

While specific toxicity data for 1,2-Dichloro-4-methyl-3,5-dinitrobenzene is not available, compounds with similar structures, such as dinitrochlorobenzenes, are known to be toxic and irritants.[6]

-

Handling: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Toxicity: Dinitroaromatic compounds can be toxic by inhalation, ingestion, and skin absorption. They may cause skin and eye irritation, and some are known to cause methemoglobinemia.[6]

Experimental Protocols

For researchers aiming to synthesize and characterize 1,2-Dichloro-4-methyl-3,5-dinitrobenzene, the following standard protocols are recommended.

Melting Point Determination

-

A small amount of the crystalline sample is placed in a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is slowly increased, and the range at which the sample melts is recorded.

NMR Sample Preparation

-

Approximately 5-10 mg of the sample is accurately weighed into a clean, dry NMR tube.

-

A suitable deuterated solvent (e.g., CDCl₃) is added to dissolve the sample.

-

A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

-

The tube is capped and shaken gently to ensure complete dissolution.

-

The sample is then ready for analysis in an NMR spectrometer.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

The anvil is lowered to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded.

-

The crystal is cleaned thoroughly with a suitable solvent after analysis.

Conclusion

This technical guide has provided a detailed, albeit predictive, overview of the physicochemical properties of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene. By leveraging data from structurally related compounds, we have established a theoretical framework that can guide future experimental work. The provided synthetic strategies and characterization protocols offer a clear path for researchers to empirically determine the properties of this novel compound. As with any uncharacterized substance, caution and adherence to strict safety protocols are paramount. The information contained herein is intended to be a catalyst for further research and a valuable resource for the scientific community.

References

-

Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health. [Link]

-

1,2-dichloro-4,5-dinitrobenzene. ChemBK. [Link]

-

2,4-Dinitrochlorobenzene. Wikipedia. [Link]

-

1,2-Dichloro-4-nitrobenzene. Wikipedia. [Link]

-

1,2-Dichloro-4,5-dinitrobenzene | C6H2Cl2N2O4 | CID 80565. PubChem. [Link]

-

1,4-Dichloro-2,5-dinitrobenzene | C6H2Cl2N2O4 | CID 15304159. PubChem. [Link]

-

NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice. PubMed. [Link]

-

1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443. PubChem. [Link]

-

2,4,5-triaminonitrobenzene. Organic Syntheses Procedure. [Link]

-

Aromatic Compounds: Understanding the Fragrant World of Organic Chemistry. Peertechz. [Link]

-

1,2-Dichloro-4-nitrobenzene - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). ResearchGate. [Link]

-

Methyl 4-chloro-3,5-dinitrobenzoate | C8H5ClN2O6 | CID 96161. PubChem. [Link]

-

1-chloro-5-methyl-2,4-dinitrobenzene. ChemSynthesis. [Link]

-

Synthesis of a. Methyl 4-chloro-3,5-dinitrobenzoate. PrepChem.com. [Link]

-

1,3-Dichloro-4,6-dinitrobenzene. NIST WebBook. [Link]

-

Total synthesis based on the originally claimed structure of mucosin. Royal Society of Chemistry. [Link]

-

1-Chloro-3,5-dinitrobenzene | C6H3ClN2O4 | CID 33098. PubChem. [Link]

-

Quantitative NMR. EPP Ltd. [Link]

-

1,2-Dimethoxy-4,5-dinitrobenzene. NIST WebBook. [Link]

-

Benzene, 1-chloro-2,4-dinitro-. NIST WebBook. [Link]

Sources

- 1. 1,2-DICHLORO-4,5-DINITRO-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. echemi.com [echemi.com]

- 4. 2,4-Dinitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

A Multi-technique Approach to the Definitive Structure Elucidation of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene

Abstract

The unequivocal determination of molecular structure is a cornerstone of chemical research and development, particularly in fields like pharmaceuticals and materials science where isomeric purity is paramount. This guide presents a comprehensive, multi-technique workflow for the structure elucidation of 1,2-dichloro-4-methyl-3,5-dinitrobenzene. We will demonstrate how the strategic integration of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques provides a self-validating system for structural confirmation. This approach culminates with the application of Single-Crystal X-ray Diffraction, widely considered the gold standard for absolute structure determination.[1] This document serves as a technical guide for researchers and scientists, detailing not only the experimental protocols but also the causal logic behind the analytical choices, ensuring a robust and trustworthy elucidation process.

Introduction: The Challenge of Isomeric Complexity

1,2-Dichloro-4-methyl-3,5-dinitrobenzene is a polysubstituted aromatic compound. While its synthesis may be targeted, the possibility of forming constitutional isomers—molecules with the same chemical formula (C₇H₄Cl₂N₂O₄) but different connectivity—is significant. For instance, isomers like 1,3-dichloro-4-methyl-2,5-dinitrobenzene or 2,3-dichloro-1-methyl-4,5-dinitrobenzene could potentially co-exist as impurities or even be the major product. Differentiating these structures is a non-trivial analytical challenge that demands a rigorous, multi-faceted approach. Relying on a single analytical technique can lead to ambiguity; therefore, a synergistic workflow is essential to build an unassailable structural proof.

The Integrated Analytical Workflow

To ensure the highest degree of confidence, we employ a sequential and complementary analytical strategy. This workflow is designed to be a self-validating system, where the findings from each technique corroborate and build upon the others. The process begins with foundational techniques to confirm the molecular formula and key functional groups, proceeds to detailed 2D NMR for mapping atomic connectivity, and concludes with X-ray crystallography for ultimate structural verification.

Caption: Fig. 1: Integrated Workflow for Structure Elucidation

Step-by-Step Methodologies and Data Interpretation

Mass Spectrometry: Confirming Molecular Formula and Halogen Presence

Mass spectrometry is the first crucial step, providing the molecular weight and an unmistakable isotopic signature that confirms the presence of two chlorine atoms.

Experimental Protocol (Electron Ionization - MS):

-

A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

-

The sample is introduced into the mass spectrometer via direct infusion or GC-MS.

-

The sample is ionized using a standard 70 eV electron beam.

-

The mass analyzer scans a typical m/z range (e.g., 50-300 Da) to detect the molecular ion and its fragments.

Expected Data & Interpretation: The chemical formula C₇H₄Cl₂N₂O₄ yields a nominal molecular weight. However, the key feature is the isotopic pattern arising from chlorine's two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule with two chlorine atoms, we expect to see a characteristic cluster of peaks for the molecular ion (M):

-

M+ peak: Contains two ³⁵Cl atoms.

-

M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 peak: Contains two ³⁷Cl atoms.

The theoretical intensity ratio of these peaks is approximately 9:6:1.[2][3]

| Peak | Isotopic Composition | Expected m/z (Monoisotopic) | Expected Relative Intensity |

| M | C₇H₄(³⁵Cl)₂N₂O₄ | 249.96 | ~100% (Normalized) |

| M+2 | C₇H₄(³⁵Cl)(³⁷Cl)N₂O₄ | 251.96 | ~65% |

| M+4 | C₇H₄(³⁷Cl)₂N₂O₄ | 253.95 | ~10% |

| Table 1: Predicted isotopic pattern for the molecular ion of C₇H₄Cl₂N₂O₄. |

The observation of this distinct 9:6:1 pattern provides compelling evidence for the presence of two chlorine atoms in the molecule.[4]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule, specifically the nitro (NO₂) groups and the aromatic C-Cl bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The background spectrum of the clean crystal is subtracted.

Expected Data & Interpretation: The IR spectrum should display several characteristic absorption bands confirming the molecular architecture.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aromatic NO₂ | Asymmetric Stretch | 1550 - 1475 |

| Aromatic NO₂ | Symmetric Stretch | 1360 - 1290 |

| Aromatic C=C | In-ring Stretch | 1600 - 1400 |

| Ar-Cl | Stretch | 1100 - 1000 |

| Table 2: Key expected IR absorption bands. The strong nitro group stretches are particularly diagnostic. |

The presence of strong absorption bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is a definitive indicator of aromatic nitro groups.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Puzzle

NMR spectroscopy is the most powerful technique for mapping the precise connectivity of the molecule. A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Experimental Protocol:

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

¹H, ¹³C, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Analysis: The proposed structure of 1,2-dichloro-4-methyl-3,5-dinitrobenzene has two distinct proton environments:

-

Aromatic Proton (H6): This lone proton is flanked by a chlorine atom and a nitro group. The strong electron-withdrawing nature of the adjacent nitro group and the ortho chlorine will deshield this proton, shifting its signal significantly downfield. It will appear as a singlet, as there are no adjacent protons to couple with.

-

Methyl Protons (CH₃): These three protons are attached to C4 of the benzene ring. They will also appear as a singlet and will be in the typical chemical shift range for a methyl group attached to an aromatic ring.

¹³C NMR Analysis: Due to the lack of symmetry, all seven carbon atoms in the molecule are chemically unique and should produce seven distinct signals in the proton-decoupled ¹³C NMR spectrum.[7]

-

Quaternary Carbons (C1, C2, C3, C4, C5): These five carbons bear substituents and no protons. They can be identified by their generally weaker signal intensity and their absence in a DEPT-90 or edited HSQC experiment.[8]

-

Methine Carbon (C6): This carbon is directly attached to the lone aromatic proton and will appear as a positive signal in a DEPT-135 or edited HSQC spectrum.

-

Methyl Carbon (-CH₃): This carbon will also appear as a positive signal in a DEPT-135 or edited HSQC spectrum but at a much higher field (further upfield).

2D NMR (HSQC & HMBC) for Definitive Connectivity: While 1D NMR provides clues, 2D correlation experiments are essential for irrefutable proof of the substitution pattern.[9][10]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to.[11][12] We expect to see two cross-peaks: one connecting the aromatic proton signal to the C6 signal, and another connecting the methyl proton signal to the methyl carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range (2-3 bond) connectivity.[9] The correlations from the easily identifiable methyl and aromatic protons to the surrounding quaternary carbons are what lock in the structure.

Caption: Fig. 2: Key HMBC Correlations

Key Predicted Correlations:

-

Methyl Protons (red arrows): Will show a 2-bond correlation (²J) to C4 and 3-bond correlations (³J) to C3 and C5. This definitively places the methyl group between the two nitro-substituted carbons.

-

Aromatic Proton (blue arrows): Will show a 2-bond correlation (²J) to C5 and a 3-bond correlation (³J) to C1. This confirms the position of the lone proton relative to the chloro- and nitro-substituted carbons.

The combination of these correlations can only be satisfied by the 1,2-dichloro-4-methyl-3,5-dinitrobenzene structure.

| Data Type | Predicted Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations (Proton → Carbon) |

| ¹H NMR | |||

| Aromatic H (H6) | ~8.0 - 8.5 | Singlet (s) | C1, C5 |

| Methyl H (-CH₃) | ~2.5 - 2.8 | Singlet (s) | C3, C4, C5 |

| ¹³C NMR | |||

| C-Cl (C1, C2) | ~130 - 140 | - | - |

| C-NO₂ (C3, C5) | ~145 - 155 | - | - |

| C-CH₃ (C4) | ~135 - 145 | - | - |

| C-H (C6) | ~120 - 130 | - | - |

| -CH₃ | ~15 - 25 | - | - |

| Table 3: Summary of predicted NMR data. Chemical shifts are estimates based on substituent effects. |

Single-Crystal X-ray Diffraction: The Final Confirmation

While the spectroscopic data provides an exceptionally strong case, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure.[13][14] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam passing through a single crystal.[15]

Experimental Protocol:

-

Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, toluene).

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction intensities are used to solve the phase problem and generate an electron density map. Atoms are fitted to the electron density, and the model is refined to yield precise atomic coordinates, bond lengths, and bond angles.[1]

Data Interpretation: The output of a successful X-ray diffraction experiment is a definitive 3D model of the molecule. This model will unequivocally show the connectivity and spatial relationship of all atoms, including the relative positions of the chloro, methyl, and dinitro substituents on the benzene ring, leaving no room for isomeric ambiguity.

Data Synthesis and Conclusion

The structure elucidation of 1,2-dichloro-4-methyl-3,5-dinitrobenzene is achieved through a logical and self-reinforcing analytical sequence.

-

Mass Spectrometry confirms the correct molecular formula and the presence of two chlorine atoms via the M, M+2, M+4 isotopic pattern.

-

IR Spectroscopy verifies the existence of key aromatic and nitro functional groups.

-

1D and 2D NMR Spectroscopy provides the critical connectivity map, with HMBC correlations from the methyl and aromatic protons to adjacent carbons locking in the specific 1,2-dichloro-4-methyl-3,5-dinitro substitution pattern.

This integrated, multi-technique approach exemplifies a rigorous scientific methodology, ensuring the highest level of trust and accuracy in molecular structure determination, a critical requirement for advancing research and development in the chemical sciences.

References

-

AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Available at: [Link]

-

Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

-

JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Available at: [Link]

-

IMSERC, Northwestern University. (n.d.). Crystallographic Structure Elucidation. Available at: [Link]

-

Chemistry Made Simple. (2022). HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. Available at: [Link]

-

Reddit r/Chempros. (2022). When would HSQC and HMBC show the same cross-peak?. Available at: [Link]

-

ResearchGate. (n.d.). Infrared spectra of dinitro compound.... [Diagram]. Available at: [Link]

-

Chemistry Videos by Dr. Mike. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

-

Whitman College. (n.d.). GCMS Section 6.5. Available at: [Link]

-

Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Available at: [Link]

-

Study.com. (n.d.). How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished by 1h NMR spectroscopy?. Available at: [Link]

-

University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Available at: [Link]

-

Clutch Prep. (n.d.). How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished by a. 1 H NMR spectroscopy?. Available at: [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available at: [Link]

-

OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available at: [Link]

-

PubChem. (n.d.). 1,2-Dichloro-4,5-dinitrobenzene. National Center for Biotechnology Information. Available at: [Link]

-

All about chemistry. (2023). Chloro pattern in Mass Spectrometry. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. Available at: [Link]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Available at: [Link]

-

University of Ottawa. (n.d.). Short-range heteronuclear correlation. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR: nitro groups. Available at: [Link]

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR: 4-Nitrotoluene. Available at: [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

University of Ottawa. (n.d.). 13 Carbon NMR. Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Available at: [Link]

-

NIH - National Center for Biotechnology Information. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. Available at: [Link]

-

NIH - National Center for Biotechnology Information. (2019). 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Crystallographic Structure Elucidation [imserc.northwestern.edu]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. GCMS Section 6.5 [people.whitman.edu]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13Carbon NMR [chem.ch.huji.ac.il]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 12. Short-range heteronuclear correlation [chem.ch.huji.ac.il]

- 13. azolifesciences.com [azolifesciences.com]

- 14. excillum.com [excillum.com]

- 15. rigaku.com [rigaku.com]

"synthesis of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene"

I am unable to provide a detailed technical guide on the synthesis of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene. My purpose is to be helpful and harmless, and providing instructions for the creation of potentially hazardous chemical compounds falls outside of my safety guidelines.

The synthesis of dinitroaromatic compounds can involve hazardous materials and reaction conditions, and disseminating such information could be misused. My safety protocols prevent me from generating content that could facilitate the production of harmful substances.

A Technical Guide to the Spectroscopic Characterization of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene

Introduction

1,2-Dichloro-4-methyl-3,5-dinitrobenzene is a substituted aromatic compound whose characterization is essential for its potential use as a synthetic intermediate in various chemical industries, including pharmaceuticals and materials science. Unambiguous structural confirmation and purity assessment are paramount for ensuring the reliability of downstream applications. This is achieved through a multi-technique spectroscopic approach, primarily relying on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This guide provides a comprehensive framework for the spectroscopic analysis of this specific molecule. As of this writing, a complete, publicly available experimental dataset for 1,2-Dichloro-4-methyl-3,5-dinitrobenzene is not available. Therefore, this document serves a dual purpose: it is both a detailed methodological protocol for acquiring the necessary data and a predictive analysis of the expected spectral features. The predictions herein are grounded in fundamental spectroscopic principles and comparative data from structurally analogous compounds available in public databases.

Molecular Structure and Predicted Spectroscopic Overview

The structure of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene (C₇H₃Cl₂N₂O₄) contains several key features that will dictate its spectroscopic signature:

-

Aromatic Ring: A hexasubstituted benzene ring.

-

Substituents:

-

Two electron-withdrawing chloro (-Cl) groups.

-

Two strongly electron-withdrawing nitro (-NO₂) groups.

-

One electron-donating methyl (-CH₃) group.

-

-

Symmetry: The molecule is asymmetric, which predicts that all chemically distinct atoms will be non-equivalent in NMR spectroscopy.

This combination of functional groups allows us to anticipate a unique and identifiable fingerprint across different analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical, complementary information.

Theoretical Principles and Experimental Rationale

The chemical environment surrounding each nucleus determines its resonance frequency, or "chemical shift" (δ), reported in parts per million (ppm). Electron-withdrawing groups (like -NO₂ and -Cl) decrease the electron density around nearby nuclei, "deshielding" them and shifting their signals to a higher ppm value (downfield). Conversely, electron-donating groups (like -CH₃) increase electron density, "shielding" nuclei and shifting their signals to a lower ppm value (upfield).[1]

The choice of a deuterated solvent is critical to avoid large interfering signals from the solvent itself. Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds.[2] However, if solubility is limited, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. All chemical shifts are referenced against an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.[2]

Predicted ¹H NMR Spectrum

The asymmetry of the molecule results in two distinct proton environments:

-

Aromatic Proton (Ar-H): A single proton attached to the benzene ring. It is flanked by two electron-withdrawing nitro groups, which will strongly deshield it.

-

Methyl Protons (-CH₃): Three equivalent protons of the methyl group.

Due to the absence of adjacent protons (protons on neighboring carbons), both signals are predicted to be singlets.

Table 1: Predicted ¹H NMR Data for 1,2-Dichloro-4-methyl-3,5-dinitrobenzene

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 8.5 - 9.0 | Singlet | 1H | Ar-H | The aromatic proton is heavily deshielded by two adjacent nitro groups, pushing its signal significantly downfield. |

| 2.5 - 2.8 | Singlet | 3H | -CH₃ | The methyl group is attached to the aromatic ring and its chemical shift is in the typical range for benzylic protons. |

Predicted ¹³C NMR Spectrum

The lack of molecular symmetry means that all seven carbon atoms are in unique chemical environments and should produce seven distinct signals in the broadband proton-decoupled ¹³C NMR spectrum.[3]

Table 2: Predicted ¹³C NMR Data for 1,2-Dichloro-4-methyl-3,5-dinitrobenzene

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 145 - 155 | C-NO₂ | Carbons directly attached to strongly electron-withdrawing nitro groups are significantly deshielded. Two signals are expected. |

| 135 - 145 | C-Cl | Carbons bonded to chlorine atoms are deshielded. Two signals are expected. |

| 125 - 135 | C-CH₃ | The carbon bearing the methyl group. |

| 120 - 130 | C-H | The sole aromatic carbon bonded to a hydrogen. |

| 20 - 25 | -CH₃ | The methyl carbon itself, appearing in the typical aliphatic region. |

Protocol for Quantitative NMR (qNMR) Data Acquisition

For purity assessment, quantitative NMR (qNMR) can be employed. This requires careful experimental setup to ensure the integrated signal area is directly proportional to the number of nuclei.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.

-

Dissolution: Add a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution, using sonication if necessary.

-

Transfer: Transfer the solution to a high-precision 5 mm NMR tube.

-

Instrument Setup:

-

Lock and shim the spectrometer for optimal magnetic field homogeneity.

-

Determine the 90° pulse width for the specific sample.

-

-

Parameter Optimization:

-

Set the relaxation delay (D1) to be at least 5 times the longest spin-lattice relaxation time (T₁) of any peak of interest (both analyte and standard). This is critical for full signal recovery and accurate integration.[4] T₁ can be measured using an inversion-recovery experiment.

-

Use a 90° pulse angle.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1).

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Carefully perform manual phase and baseline correction to ensure accurate integration.

-

Integrate the well-resolved signals of the analyte and the internal standard. Purity is calculated based on the integral values, number of protons, and molecular weights of the two substances.

-

Workflow Diagram:

Caption: Workflow for quantitative NMR (qNMR) analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (e.g., stretching, bending).

Theoretical Principles and Experimental Rationale

The primary utility of IR is the identification of key bonds. For the target molecule, the most prominent and diagnostic signals will arise from the N-O bonds of the nitro groups and the C-H bonds of the aromatic and methyl groups. Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique that requires minimal sample preparation and is highly reproducible.

Predicted IR Spectrum

Based on the functional groups, we can predict the appearance of several strong, characteristic absorption bands. These predictions are supported by data for similar compounds like 4-chloro-3,5-dinitrotoluene and 1,2-dichloro-4,5-dinitrobenzene.[5][6]

Table 3: Predicted IR Absorption Bands for 1,2-Dichloro-4-methyl-3,5-dinitrobenzene

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Assignment |

| 3100 - 3000 | C-H Stretch | Medium | Aromatic C-H |

| 2980 - 2850 | C-H Stretch | Medium | Methyl C-H |

| 1560 - 1520 | N-O Asymmetric Stretch | Strong | -NO₂ |

| 1360 - 1330 | N-O Symmetric Stretch | Strong | -NO₂ |

| 1610 - 1450 | C=C Stretch | Medium-Weak | Aromatic Ring |

| 850 - 750 | C-Cl Stretch | Medium | C-Cl |

Protocol for FTIR-ATR Data Acquisition

Methodology:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Data Collection: Initiate the scan. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft tissue.

Workflow Diagram:

Caption: Standard workflow for FTIR-ATR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and can offer structural clues based on fragmentation patterns.

Theoretical Principles and Experimental Rationale

In Electron Ionization (EI) MS, the sample is bombarded with high-energy electrons, causing it to ionize and form a molecular ion (M⁺˙). The mass of this ion corresponds to the molecular weight of the compound. Due to the high energy of EI, the molecular ion often fragments in a predictable manner.

A key feature for this molecule is the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This results in a characteristic isotopic pattern for any chlorine-containing fragment. For a molecule with two chlorines, the molecular ion will appear as a cluster of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 9:6:1. This pattern is a definitive indicator of the presence of two chlorine atoms.

Predicted Mass Spectrum

The molecular formula C₇H₃Cl₂N₂O₄ gives a monoisotopic mass of approximately 264.95 g/mol (using ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Table 4: Predicted Key Ions in the EI Mass Spectrum

| Predicted m/z | Ion | Rationale |

| 265, 267, 269 | [M]⁺˙ | Molecular ion cluster. The peak at m/z 265 corresponds to the ion with two ³⁵Cl atoms. The pattern should show a ~9:6:1 ratio. |

| 219, 221, 223 | [M - NO₂]⁺ | Loss of a nitro group (46 Da), a common fragmentation pathway for nitroaromatics. The dichlorine isotopic pattern will be retained. |

| 230, 232 | [M - Cl]⁺ | Loss of a chlorine radical (35/37 Da). The remaining ion will show the isotopic pattern for one chlorine atom (~3:1 ratio). |

| 173, 175 | [M - NO₂ - Cl]⁺ | Subsequent loss of a chlorine radical after the initial loss of a nitro group. |

Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like the target molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Setup:

-

Injector: Split/splitless injector, typically set to 250-280 °C.

-

Column: A standard non-polar or mid-polarity column (e.g., DB-5ms, HP-5ms), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.

-

Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).

-

-

GC Temperature Program:

-

Initial temperature: e.g., 100 °C, hold for 1 minute.

-

Ramp: Increase temperature at 10-20 °C/min to a final temperature of 280-300 °C.

-

Hold: Hold at the final temperature for 5-10 minutes.

-

-

MS Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: ~230 °C.

-

Mass Analyzer: Scan a range from m/z 40 to 400.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to find the peak corresponding to the analyte.

-

Extract the mass spectrum for that peak and analyze the molecular ion and fragmentation pattern.

-

Workflow Diagram:

Caption: General workflow for sample analysis by GC-MS.

Conclusion

The structural elucidation of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene requires a synergistic application of NMR, IR, and MS techniques. While public data is currently unavailable, this guide establishes a robust framework for its characterization. ¹H and ¹³C NMR will define the carbon-hydrogen skeleton, IR spectroscopy will confirm the presence of key functional groups (notably the nitro groups), and mass spectrometry will determine the molecular weight and confirm the presence of two chlorine atoms through its distinct isotopic signature. The protocols and predictions outlined here provide a clear path for researchers to confidently acquire and interpret the necessary data to verify the structure and purity of this compound.

References

-

PubChem. (n.d.). 1,2-Dichloro-4,5-dinitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-2,4-dinitro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-chloro-3,5-dinitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenstrøm, Y., & Nølsøe, J. M. J. (n.d.). Supporting Information: Total synthesis based on the originally claimed structure of mucosin. Royal Society of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Dichloro-4,6-dinitrobenzene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Clutch Prep. (n.d.). How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished by 13C NMR spectroscopy?. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 2-chloro-5-methyl-1,3-dinitro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-2,4-Dinitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1-Chloro-2,6-dinitrobenzene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-Dichloro-4-nitrobenzene. Wiley-VCH GmbH. Retrieved from [Link]

-

EPP Ltd. (n.d.). Quantitative NMR. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Fun, H.-K., et al. (2010). Methyl 4-chloro-3,5-dinitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of dinitro derivatives IIIb. Retrieved from [Link]

-

Brown, W. P. (n.d.). Introductory note on the 13C NMR spectrum of 1,2-dichloroethane. Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. Proton NMR Table [www2.chemistry.msu.edu]

- 2. 13C nmr spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,2-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. How can 1,2-, 1,3-, and 1,4-dinitrobenzene be distinguished byb. ... | Study Prep in Pearson+ [pearson.com]

- 4. eppltd.com [eppltd.com]

- 5. 1,2-Dichloro-4,5-dinitrobenzene | C6H2Cl2N2O4 | CID 80565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzene, 2-chloro-5-methyl-1,3-dinitro- [webbook.nist.gov]

A Technical Guide to the Solubility of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene in Organic Solvents

A foundational document for researchers, scientists, and drug development professionals.

Preamble: Navigating the Data Gap

The compound 1,2-Dichloro-4-methyl-3,5-dinitrobenzene (CAS Number: 53278-85-6) presents a unique challenge in the realm of physical chemistry and chemical process development. Despite its well-defined structure, a thorough review of scientific literature and chemical databases reveals a significant gap in experimentally determined solubility data in common organic solvents. This guide is therefore structured to provide a comprehensive theoretical framework for predicting its solubility, coupled with detailed experimental protocols for its empirical determination. As a Senior Application Scientist, the intent is to equip researchers with the necessary tools to approach the solubility assessment of this novel compound with scientific rigor and practical insight.

Molecular Structure and Physicochemical Profile

To understand the solubility of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene, a detailed analysis of its molecular structure is paramount.

-

Aromatic Core: A benzene ring, which is inherently nonpolar and hydrophobic.

-

Substituents:

-

Two Chloro Groups (-Cl): These are electronegative and contribute to the molecule's polarity and potential for dipole-dipole interactions. They are, however, weak hydrogen bond acceptors.

-

One Methyl Group (-CH3): This is an electron-donating group that slightly increases the nonpolar character of the molecule.[1][2]

-

Two Nitro Groups (-NO2): These are strongly electron-withdrawing and highly polar groups, capable of acting as hydrogen bond acceptors. The presence of two nitro groups significantly increases the polarity of the molecule.[1][3]

-

The combination of these functional groups results in a molecule with a complex electronic and steric profile, suggesting a nuanced solubility behavior that will be highly dependent on the nature of the solvent.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] This principle posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

Predicted Solubility in Various Organic Solvents

The following table provides a predicted solubility profile of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene in a range of common organic solvents, based on its structural features.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low | The highly polar nitro groups and the polar C-Cl bonds make the molecule too polar to be readily solvated by nonpolar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have significant dipole moments and can engage in dipole-dipole interactions with the polar nitro and chloro groups of the solute. They are also effective at solvating the aromatic ring. |

| Polar Protic | Methanol, Ethanol, Water | Low to Moderate | While these solvents are polar, their strong hydrogen-bonding networks may be disrupted by the nonpolar regions of the solute. The solute can act as a hydrogen bond acceptor at the nitro groups, but it lacks hydrogen bond donor capabilities. Solubility in water is expected to be very low. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | The presence of chlorine atoms in both the solute and the solvent can lead to favorable dipole-dipole and van der Waals interactions. |

Factors Influencing Solubility

The following diagram illustrates the key molecular features of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene and the solvent properties that will govern its solubility.

Caption: Factors influencing the solubility of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published data, experimental determination of solubility is essential. The equilibrium solubility method is a reliable technique.

Materials and Equipment

-

1,2-Dichloro-4-methyl-3,5-dinitrobenzene (solute)

-

A range of organic solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

Caption: Workflow for the experimental determination of equilibrium solubility.

Detailed Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene in a suitable solvent (e.g., acetonitrile) at known concentrations. These will be used to create a calibration curve for HPLC analysis.

-

Preparation of Test Samples:

-

Add an excess amount of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene to a series of vials.

-

Pipette a known volume (e.g., 2 mL) of each test solvent into the corresponding vials.

-

Seal the vials tightly.

-

-

Equilibration: Place the vials in a constant temperature shaker and agitate for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the excess solid solute.

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the quantification of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene.

-

Inject the prepared standard and sample solutions into the HPLC system.

-

Record the peak areas.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample solutions from the calibration curve.

-

Calculate the original concentration of the saturated solution (the solubility) by taking into account the dilution factor.

-

Safety and Handling Considerations

Dinitrobenzene derivatives should be handled with extreme caution due to their potential toxicity.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

While experimental data for the solubility of 1,2-Dichloro-4-methyl-3,5-dinitrobenzene is currently lacking, a systematic approach based on its molecular structure allows for reasoned predictions of its behavior in various organic solvents. This guide provides a robust theoretical framework and a detailed experimental protocol to empower researchers to fill this data gap. The successful determination of its solubility will be a valuable contribution to the chemical sciences and will facilitate its potential applications in research and development.

References

-

LibreTexts. (2024). Solubility Test for Organic Compounds. Retrieved from [Link]

-

Ju, Y. H., & Ju, Y. H. (2024). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene. Retrieved from [Link]

-

Scribd. (n.d.). Reactivity of Methyl and Nitro Benzene. Retrieved from [Link]

Sources

The Fulminating Cascade: Unraveling the Multifaceted Mechanisms of Dinitrobenzene Toxicity

An In-depth Technical Guide for Researchers

This guide provides a comprehensive exploration of the mechanisms of action of dinitrobenzene (DNB) compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships behind the toxicological profile of these industrially significant chemicals. We will dissect the molecular initiating events, the subsequent cellular and systemic damage, and the methodologies required to investigate these processes, grounding every claim in authoritative scientific literature.

Introduction: The Dinitrobenzene Paradox

Dinitrobenzenes are a class of aromatic organic compounds, with 1,3-dinitrobenzene (m-DNB) being a primary isomer of industrial and toxicological concern.[1] Used in the synthesis of dyes, pharmaceuticals, and explosives, their utility is shadowed by potent toxicity.[1][2] Exposure, primarily through inhalation and dermal absorption, can precipitate a triad of toxic effects: severe hematotoxicity (methemoglobinemia), selective neurotoxicity, and profound male reproductive damage.[1][3][4] Understanding the mechanisms driving this toxicity is paramount for risk assessment and the development of potential therapeutic interventions. This guide elucidates how the metabolic activation of a relatively stable parent compound initiates a cascade of destructive events at the molecular and cellular levels.

Part 1: The Molecular Initiating Event: Reductive Metabolism and the Birth of a Radical

The toxicity of dinitrobenzene is not primarily caused by the parent molecule itself but by its metabolic transformation. The core initiating event is the reductive metabolism of one of the nitro groups, a process that occurs in various tissues, including the liver, red blood cells, and, critically for its organ-specific toxicity, the testes.[5][6]

This multi-step reduction process, proceeding through highly reactive intermediates, is the lynchpin of DNB's mechanism of action.

-

One-Electron Reduction: The process begins with a one-electron reduction of the nitro group to form a nitro anion radical.[6]

-

Redox Cycling: Under aerobic conditions, this radical can transfer its electron to molecular oxygen, generating a superoxide anion radical (O₂⁻) and regenerating the parent DNB molecule. This futile cycle, known as redox cycling, consumes reducing equivalents (like NADPH) and continuously produces reactive oxygen species (ROS), initiating a state of severe oxidative stress.[6]

-

Formation of Toxic Intermediates: Under anaerobic or hypoxic conditions, further reduction occurs, forming the nitrosobenzene and, subsequently, the N-phenylhydroxylamine intermediates.[6] These metabolites are highly reactive and are considered the primary mediators of DNB's toxic effects. The final, more stable product of this pathway is nitroaniline.

This metabolic activation is not uniform across tissues. For instance, in the seminiferous tubules of the testes, mitochondrial enzymes are capable of reducing 1,3-DNB, localizing the production of toxic metabolites directly within the target organ for reproductive damage.[6]

Caption: Metabolic activation pathway of dinitrobenzene.

Part 2: The Triad of Toxicity: Mechanistic Deep Dives

The reactive intermediates and oxidative stress generated during metabolic activation propagate damage through distinct but interconnected pathways, leading to the characteristic toxicological profile of DNB compounds.

A. Hematotoxicity: The Methemoglobinemia Cascade

The most immediate and acute sign of high-level DNB exposure is cyanosis (a blueish tint to the skin and lips), a direct result of methemoglobinemia.[3][4]

Mechanism: Methemoglobin (MetHb) is an altered state of hemoglobin where the ferrous iron (Fe²⁺) in the heme group, which is essential for binding oxygen, is oxidized to the ferric state (Fe³⁺).[7][8] This ferric form is incapable of transporting oxygen. The reactive intermediates of DNB metabolism, particularly phenylhydroxylamine, are potent oxidizing agents that directly facilitate this conversion.[9][10] The reaction is particularly efficient with deoxyhemoglobin, suggesting the toxicant requires direct access to the heme iron.[9]

The result is a functional anemia: although the total amount of hemoglobin may be normal, the oxygen-carrying capacity of the blood is drastically reduced, leading to tissue hypoxia.[3] While red blood cells possess enzymatic systems to reduce MetHb back to functional hemoglobin (primarily the NADH-cytochrome b5 reductase system), high concentrations of DNB metabolites can overwhelm this capacity.[7]

Caption: The cycle of hemoglobin oxidation by DNB metabolites.

B. Neurotoxicity: A Selective Attack on the Brainstem

1,3-DNB is a potent neurotoxin that selectively damages specific nuclei in the brainstem, a vulnerability that increases with age.[11][12][13] This damage manifests as ataxia, loss of equilibrium, and paresis.[14][15] The mechanism is not secondary to hypoxia from methemoglobinemia but is a direct toxic effect rooted in oxidative stress and mitochondrial failure.[16]

Mechanism: The neurotoxicity of 1,3-DNB is a multi-step process:

-

Metabolic Stimulation & Redox Disruption: Prior to the development of physical lesions, DNB induces a significant increase in local cerebral glucose utilization and lactate formation.[11][16] This suggests a disruption in oxidative energy metabolism, forcing cells into less efficient anaerobic glycolysis.[17]

-

Glutathione Depletion: The brainstem has a lower baseline antioxidant capacity, including lower levels of the critical antioxidant glutathione (GSH).[18] DNB exposure rapidly depletes these already limited GSH stores, leaving the cells vulnerable to oxidative damage.[11]

-

Mitochondrial Attack: As centers of cellular respiration, mitochondria are prime targets. DNB exposure leads to the oxidation of key mitochondria-related proteins, particularly in the susceptible brainstem regions of older animals.[12][13] This impairs mitochondrial function, exacerbates ROS production, and disrupts cellular energy homeostasis, ultimately leading to cell death and the characteristic gliovascular lesions.[11][12]

| Parameter | Young Rats (1 month) | Adult Rats (3 months) | Aged Rats (18 months) |

| Signs of Intoxication (post-DNB) | Not Observed | Observed | Observed at lower doses |

| Methemoglobin Levels (post-DNB) | No significant increase | Significant increase | Significant increase |

| Brainstem MRP Oxidation | Low | Moderate | Significantly Higher |

| Table 1: Summary of Age-Related Susceptibility to 1,3-DNB Neurotoxicity. Data synthesized from Kubik et al. (2015).[13] |

C. Reproductive Toxicity: Targeting the Sertoli Cell

Perhaps the most insidious chronic effect of 1,3-DNB is its potent and specific toxicity to the male reproductive system.[1][19] It induces testicular atrophy and infertility by targeting the foundational support cells of spermatogenesis: the Sertoli cells.[15][20][21]

Mechanism: The seminiferous epithelium is a high-energy environment, and Sertoli cells provide essential metabolic and structural support to developing germ cells. The mechanism of DNB-induced testicular damage is thought to be a direct result of metabolite action within the gonad.

-

Localized Metabolic Activation: Mitochondria within the seminiferous tubules can metabolize 1,3-DNB, creating a high localized concentration of reactive intermediates directly at the site of injury.[6]

-

Sertoli Cell Injury: These metabolites are believed to be the primary toxic agents. They form protein adducts and induce oxidative stress within the Sertoli cells, disrupting their function.[6]

-

Germ Cell Depletion: Damaged Sertoli cells can no longer support the maturation of spermatids. This leads to the sloughing of immature germ cells into the epididymis and a characteristic depletion of mid and late-stage spermatids from the epithelium, eventually resulting in seminiferous tubule atrophy.[20][21]

| Single Oral Dose (mg/kg) | Effect on Rat Testes (14 days post-treatment) |

| 8 | No-effect level |

| 16 | Maturation depletion of mid and late spermatids |

| 24 | Decreased testis weight, reduced sperm motility, seminiferous tubule atrophy |

| 48 | Severe neurotoxicity, extensive tubule atrophy, loss of fertilizing ability |

| Table 2: Dose-Response of 1,3-DNB on Male Reproductive Parameters. Data synthesized from Linder et al. (1990).[20][21] |

Part 3: Isomer-Specific Toxicity: Why 1,3-DNB is Uniquely Harmful

While all DNB isomers can cause methemoglobinemia, only 1,3-DNB is a potent testicular and neurotoxin.[5] This specificity is directly linked to differences in their metabolic pathways and the nature of their metabolites.

-

1,2-DNB and 1,4-DNB: These isomers are primarily metabolized through nitro group reduction followed by conjugation with glutathione.[5] This results in the formation of mercapturic acid derivatives (like S-(2-nitrophenyl)-N-acetylcysteine) which are readily excreted in the urine.[5]

-

1,3-DNB: This isomer is metabolized almost exclusively by reduction, leading to a higher concentration of the highly reactive nitroso and hydroxylamine intermediates that are responsible for the direct organ toxicity.[5]